molecular formula C20H13F5O6 B11648260 Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate

Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B11648260
M. Wt: 444.3 g/mol
InChI Key: AIUOFOGOHDIYHU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, an ethyl ester group, and a pentafluorophenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification of the carboxylic acid group present on the benzofuran core.

    Attachment of the Pentafluorophenoxyacetyl Group: The final step involves the acylation of the benzofuran core with pentafluorophenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the pentafluorophenoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenoxyacetyl group may enhance the compound’s binding affinity to these targets, while the benzofuran core can participate in various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-5-{[(4-methylbenzoyl)oxy}-1-benzofuran-3-carboxylate: This compound has a similar structure but with a methylbenzoyl group instead of a pentafluorophenoxyacetyl group.

    Ethyl 2-methyl-5-{[(methylsulfonyl)oxy}-1-benzofuran-3-carboxylate: This compound features a methylsulfonyl group, which can alter its chemical reactivity and biological activity.

    Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate:

The uniqueness of this compound lies in its pentafluorophenoxyacetyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C21H15F5O7
  • Molecular Weight : 474.34 g/mol

The structure features a benzofuran core with various substituents, including a pentafluorophenoxy group, which may influence its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antilipidemic Activity : Analogous compounds have shown the ability to lower cholesterol and triglyceride levels in hyperlipidemic models. The structural modifications can lead to selective activity against elevated serum cholesterol levels, suggesting a potential role in lipid metabolism regulation .
  • Inhibition of Viral Proteins : Some benzofuran derivatives have been evaluated for their ability to inhibit viral proteins, such as those from SARS-CoV-2. Molecular docking studies have indicated strong binding affinities to critical viral targets, suggesting potential antiviral properties .

Case Study Overview

  • Antilipidemic Effects :
    • A study on benzofuran analogs demonstrated their effectiveness in reducing serum cholesterol levels in hyperlipidemic rat models induced by Triton WR-1339. The results highlighted the role of structural modifications in enhancing selectivity and efficacy against lipid levels .
  • Antiviral Potential :
    • Research involving substituted benzofuran derivatives showed promising results against SARS-CoV-2 proteins. The synthesized compounds exhibited significant binding affinities, indicating their potential as antiviral agents .

Data Table: Summary of Biological Activities

Activity Type Study Reference Findings
Antilipidemic Reduction of cholesterol in hyperlipidemic rats; structural modifications enhance activity.
Antiviral Strong binding affinities to SARS-CoV-2 proteins; potential for further development as antiviral agents.

Properties

Molecular Formula

C20H13F5O6

Molecular Weight

444.3 g/mol

IUPAC Name

ethyl 2-methyl-5-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H13F5O6/c1-3-28-20(27)13-8(2)30-11-5-4-9(6-10(11)13)31-12(26)7-29-19-17(24)15(22)14(21)16(23)18(19)25/h4-6H,3,7H2,1-2H3

InChI Key

AIUOFOGOHDIYHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F)C

Origin of Product

United States

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